Belinostat - 414864-00-9

Belinostat

Catalog Number: EVT-261244
CAS Number: 414864-00-9
Molecular Formula: C15H14N2O4S
Molecular Weight: 318.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Belinostat, chemically known as (2E)-N-Hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide, is a pan-histone deacetylase (HDAC) inhibitor. [] It effectively inhibits Class I, II, and IV HDAC enzymes at micromolar concentrations. [] Classified as a hydroxamic acid-based compound, Belinostat plays a crucial role in scientific research, particularly in understanding epigenetic regulation and its implications for various diseases, including cancer. [, , ]

Molecular Structure Analysis

Belinostat primarily undergoes metabolic reactions in biological systems: []

  • Glucuronidation: This major metabolic pathway involves conjugation with glucuronic acid, primarily mediated by UDP-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT2B7. [, ]
  • Hydrolysis: Belinostat can be hydrolyzed to belinostat acid and potentially other metabolites. []
  • Reduction: Belinostat can be reduced to belinostat amide. []
  • Methylation: Methylation of belinostat can occur, resulting in methylated belinostat. [, ]
Mechanism of Action

Belinostat exerts its biological effects by inhibiting HDAC enzymes: [, , ]

  • Inhibition of HDAC enzymes: Belinostat binds to the active site of HDACs, preventing the removal of acetyl groups from lysine residues on histone tails. []
  • Histone hyperacetylation: This inhibition leads to increased acetylation of histones, promoting a more relaxed chromatin structure. [, ]
  • Gene expression modulation: The relaxed chromatin structure facilitates the binding of transcription factors and RNA polymerase, resulting in altered gene expression. [, ]
  • Induction of apoptosis and cell cycle arrest: Belinostat can induce apoptosis and cell cycle arrest in cancer cells, potentially through modulating the expression of genes involved in these processes. [, , , ]
Physical and Chemical Properties Analysis
  • Moderate water solubility: This allows for its formulation in injectable forms for intravenous administration. []
Applications

Belinostat's applications in scientific research are primarily focused on its anti-cancer properties, stemming from its ability to modulate gene expression by inhibiting HDACs: [, , ]

  • Preclinical studies: Belinostat exhibits promising anti-tumor activity in various in vitro and in vivo models of cancer, including: [, , , , , , , , ]
    • Leukemia: Demonstrates efficacy against both myeloid and lymphoid leukemia cells, including those with drug resistance. [, , , ]
    • Lymphoma: Shows activity against various subtypes, including those resistant to other HDAC inhibitors. [, , ]
    • Solid tumors: Demonstrates potential in preclinical models of prostate, ovarian, lung, and brain cancers. [, , , , ]
  • Clinical trials: Belinostat has been extensively studied in clinical trials for various hematologic malignancies and solid tumors, leading to its FDA approval for relapsed or refractory peripheral T-cell lymphoma. [, , , , ]
  • Investigating mechanisms of drug resistance: Studying Belinostat resistance mechanisms in cancer cells can provide valuable insights for developing more effective therapies. []
Future Directions
  • Optimizing treatment strategies: Exploring different doses, schedules, and combination therapies to enhance efficacy and minimize toxicity. [, , , ]
  • Identifying predictive biomarkers: Identifying biomarkers that predict response to Belinostat therapy will enable personalized treatment approaches. [, ]
  • Developing novel drug delivery systems: Utilizing nanotechnology and other approaches to improve Belinostat's pharmacokinetic profile and target delivery to tumor sites. []
  • Investigating its potential for other diseases: Exploring Belinostat's therapeutic potential for non-cancerous diseases where HDAC dysregulation plays a role, such as neurological disorders. []

Belinostat-glucuronide

Compound Description: Belinostat-glucuronide is a phase II metabolite of belinostat, formed through glucuronidation primarily by UDP-glucuronosyltransferase 1A1 (UGT1A1) [, , , ]. This metabolic pathway represents the dominant route for belinostat elimination. Individuals carrying polymorphisms in the UGT1A1 gene, particularly UGT1A1*28 and UGT1A1*60, exhibit reduced enzymatic activity and consequently increased belinostat exposure, leading to elevated levels of belinostat-glucuronide and potentially higher toxicity [, ].

Methylated-belinostat

Compound Description: Methylated-belinostat is a phase I metabolite of belinostat detected in both in vitro and in vivo studies [, , ].

Belinostat amide

Compound Description: Belinostat amide is a metabolite of belinostat, generated through reduction, and has been identified in in vitro studies using rat liver microsomes [] and in vivo studies in mice []. It is also found to be the most abundant metabolite in feces [].

3-ASBA (3-aminosalbenzoic acid)

Compound Description: 3-ASBA is a metabolite of belinostat formed through further metabolization of the belinostat acid metabolite [].

Belinostat acid

Compound Description: Belinostat acid is a phase I metabolite of belinostat, formed through deamination []. It can be further metabolized into 3-ASBA [].

ZL277

Compound Description: ZL277 is a boron-containing prodrug of belinostat designed to enhance bioavailability and efficacy []. It demonstrates improved pharmacokinetic properties compared to belinostat, exhibiting a longer half-life (t1/2 of 10.7 h) and higher exposure (AUC of 1506.9 ng/mL*h) in a mouse model [].

ZL277-B(OH)2-452

Compound Description: ZL277-B(OH)2-452 is a major metabolite formed during the hydrolysis of the prodrug ZL277 [].

ZL277-OH-424

Compound Description: ZL277-OH-424 is a primary oxidative metabolite of ZL277, the prodrug of belinostat []. This metabolite can undergo further metabolism via glucuronidation and sulfation pathways [].

Panobinostat (LBH589)

Compound Description: Panobinostat is another pan-HDAC inhibitor, similar to belinostat, that has shown efficacy in treating multiple myeloma []. It targets a broad spectrum of HDAC enzymes, including class I, II, and IV []. Like belinostat, panobinostat induces apoptosis and can be used in combination with other chemotherapeutic agents [].

Vorinostat (SAHA)

Compound Description: Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is another HDAC inhibitor structurally similar to belinostat and is approved for treating cutaneous T-cell lymphoma [].

Romidepsin (FK228, Istodax)

Compound Description: Romidepsin is a cyclic peptide HDAC inhibitor, structurally distinct from belinostat, but also approved for treating cutaneous T-cell lymphoma []. It inhibits HDAC1 and HDAC2 activity [].

Pralatrexate

Compound Description: Pralatrexate is a folate analog metabolic inhibitor used in the treatment of relapsed or refractory peripheral T-cell lymphoma [].

Properties

CAS Number

414864-00-9

Product Name

Belinostat

IUPAC Name

(E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3 g/mol

InChI

InChI=1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)/b10-9+

InChI Key

NCNRHFGMJRPRSK-MDZDMXLPSA-N

SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO

Solubility

Soluble in DMSO

Synonyms

Belinostat; PXD 101; Beleodaq; PDX101; PX 105684; PXD-101; PXD101

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO

Isomeric SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.